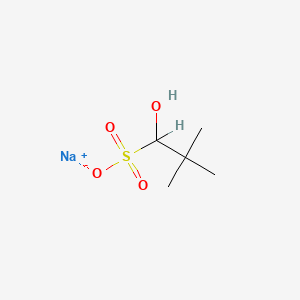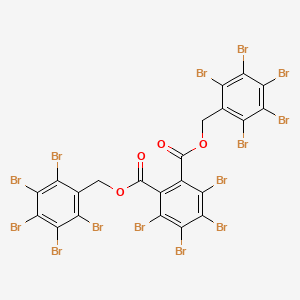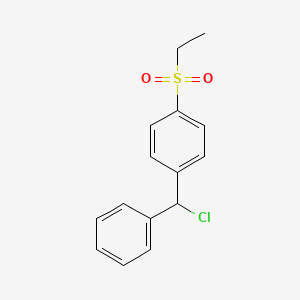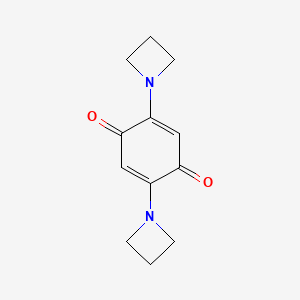
Ethyl trifluoroacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Ethyl trifluoroacrylate can be synthesized through various methods. One common method involves the reaction of trifluoroacetic acid with ethanol in the presence of a strong acidic cation exchange resin as a catalyst . The reaction is carried out at 50°C or lower and under ordinary pressure . The catalyst is then filtered out, and the product is dried and distilled to obtain this compound . This method is suitable for industrial production as it improves product purity and yield while reducing production costs and environmental pollution .
Analyse Chemischer Reaktionen
Ethyl trifluoroacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Cl-initiated hydrogen abstraction reaction, where chlorine atoms abstract hydrogen from the compound . This reaction is kinetically and thermodynamically favorable when hydrogen is abstracted from the –CH2 group rather than the –CH3 group . The major products formed from these reactions include fluorinated esters and other fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl trifluoroacrylate has numerous applications in scientific research. In chemistry, it is used as a monomer in the synthesis of fluoropolymers, which are known for their high thermal stability and chemical resistance . In biology and medicine, it is used in the synthesis of pharmaceutically active molecules and agricultural products . Additionally, it is employed in the preparation of trifluoroacetylated compounds, which are widely used as amine protecting groups in organic synthesis . The compound’s unique properties make it valuable in various industrial applications, including the production of coatings, adhesives, and other specialty materials .
Wirkmechanismus
The mechanism of action of ethyl trifluoroacrylate involves its reactivity with various molecular targets. For instance, in the Cl-initiated hydrogen abstraction reaction, chlorine atoms interact with the hydrogen atoms in the compound, leading to the formation of transition states and subsequent products . The molecular pathways involved in these reactions are influenced by the compound’s structure and the presence of specific functional groups .
Vergleich Mit ähnlichen Verbindungen
Ethyl trifluoroacrylate can be compared with other similar compounds, such as ethyl trifluoroacetate and 2,2,2-trifluoroethyl acrylate. Ethyl trifluoroacetate is another fluorinated ester with similar applications in organic synthesis and industrial production . this compound is unique due to its specific structure and reactivity, which make it particularly suitable for the synthesis of fluoropolymers and other specialized materials . Other similar compounds include various trifluoroethyl esters, which share some properties but differ in their specific applications and reactivity .
Eigenschaften
CAS-Nummer |
392-68-7 |
|---|---|
Molekularformel |
C5H5F3O2 |
Molekulargewicht |
154.09 g/mol |
IUPAC-Name |
ethyl 2,3,3-trifluoroprop-2-enoate |
InChI |
InChI=1S/C5H5F3O2/c1-2-10-5(9)3(6)4(7)8/h2H2,1H3 |
InChI-Schlüssel |
FMFMWMOBOFPQMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


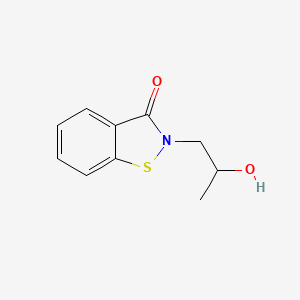
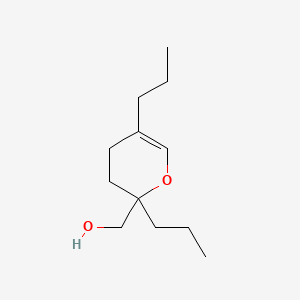
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
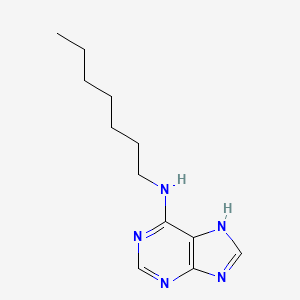
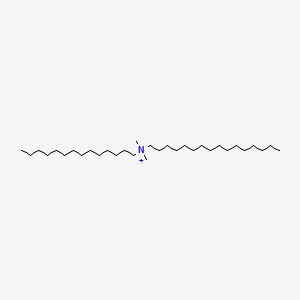
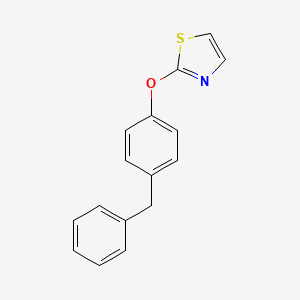
![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)

